molecular formula C15H17NO4S2 B2917477 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide CAS No. 1235201-51-0

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide

Cat. No.: B2917477
CAS No.: 1235201-51-0
M. Wt: 339.42
InChI Key: MQXBARXDZFTCIX-UHFFFAOYSA-N
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Description

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of naphthalene-2-sulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide is unique due to the presence of both a naphthalene ring and a sulfonamide group, which confer distinct chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c17-21(18)8-7-12(11-21)10-16-22(19,20)15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,12,16H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXBARXDZFTCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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